

Application Notes and Protocols: RPR107393 Free Base in Preclinical Hyperlipidemia Models

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Compound of Interest

Compound Name: RPR107393 free base

Cat. No.: B12293996

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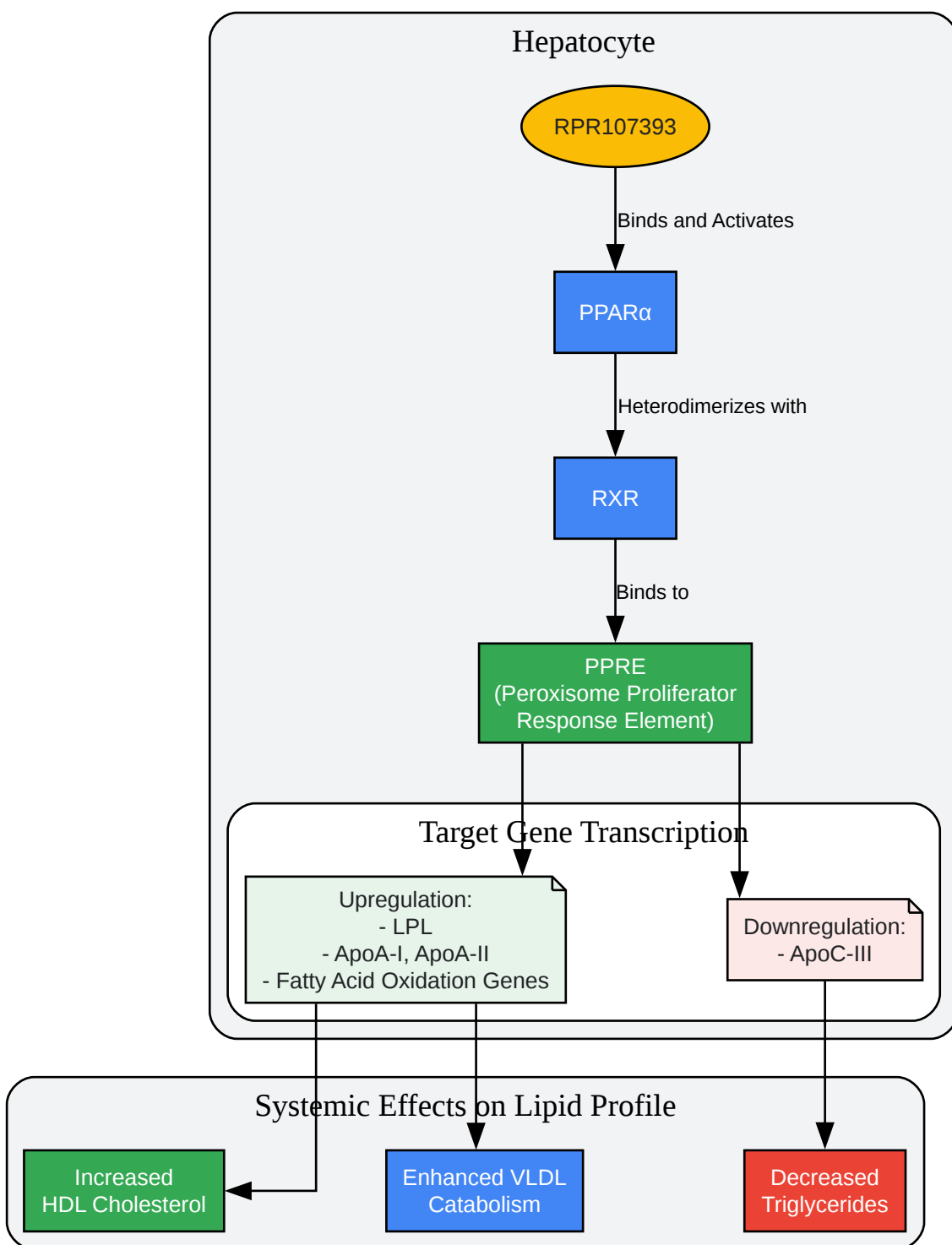
For Researchers, Scientists, and Drug Development Professionals

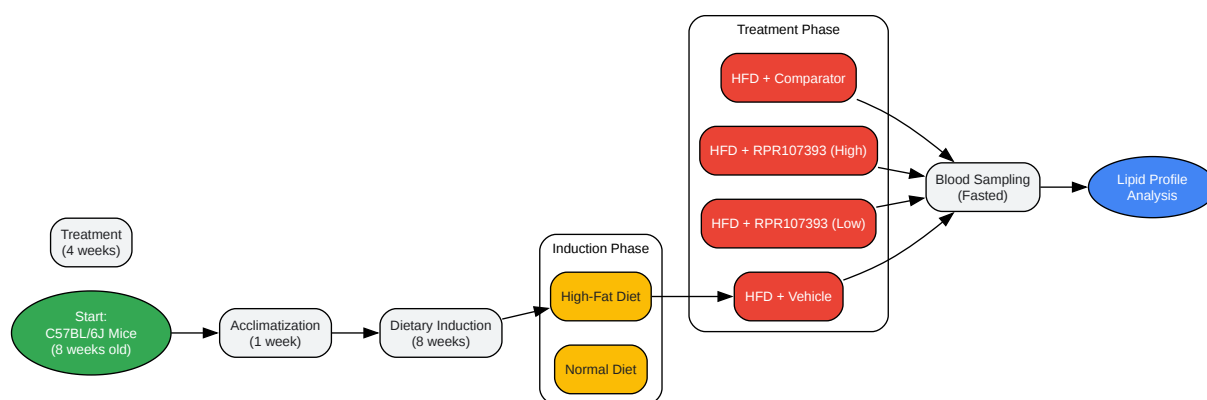
Introduction

Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for cardiovascular diseases.[1] The development of novel therapeutic agents to manage hyperlipidemia is a critical area of research. **RPR107393 free base** is a novel synthetic small molecule designed to modulate lipid metabolism. These application notes provide a comprehensive overview of the preclinical evaluation of RPR107393 in various hyperlipidemia models, detailing its efficacy, mechanism of action, and protocols for its use in a research setting.

Mechanism of Action

RPR107393 is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPAR α). The activation of PPAR α leads to the transcriptional regulation of a suite of genes involved in lipid metabolism.[2] This includes the upregulation of genes responsible for fatty acid uptake and β -oxidation, and the downregulation of genes involved in triglyceride synthesis. Furthermore, PPAR α activation is known to increase the expression of apolipoproteins A-I and A-II, which are key components of High-Density Lipoprotein (HDL), and decrease the expression of apolipoprotein C-III, an inhibitor of lipoprotein lipase.[2][3] This dual action results in decreased plasma triglycerides and an increase in HDL cholesterol.[2]





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